molecular formula C13H21Cl2N3O2 B018746 O-Desmethyl Metoclopramide Hydrochloride CAS No. 38059-78-8

O-Desmethyl Metoclopramide Hydrochloride

Cat. No. B018746
Key on ui cas rn: 38059-78-8
M. Wt: 322.2 g/mol
InChI Key: JXIGWAINVIWPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04820715

Procedure details

To a cooled (<10°) stirred suspension of sodium hydride (57.44 g of 60%, 1.436 moles) in DMF (1275 ml) was added dropwise a cold solution of ethanethiol (89.22 g, 1.436 moles) in DMF (250 ml). After hydrogen evolution had ceased 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (287.0 g, 0.957 moles) (prepared according to U.S. Pat. No. 3,357,978 [1965]) was added and the mixture was heated in an oil bath at 100°-105° for 90 minutes. The solvent was removed in vacuo and the residue partititioned between methylene chloride (800 ml) and water (400 ml). The aqueous layer was washed with another portion of methylene chloride and the combined organic extracts were backwashed with water (150 ml). The combined aqueous phase was cooled in an ice bath and treated with concentrated hydrochloric acid (200 ml). After 20 minutes the precipitate was collected by filtration, sucked briefly on the filter, slurried with methanol ( 500 ml) and again filtered. The product was dried in vacuo to give 302.3 g (98%) of the title compound as a light beige solid, mp 235°-237°.
Quantity
57.44 g
Type
reactant
Reaction Step One
Name
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
89.22 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
287 g
Type
reactant
Reaction Step Four
[Compound]
Name
[ 1965 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(S)C.[H][H].[NH2:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]([C:13]([NH:15][CH2:16][CH2:17][N:18]([CH2:21][CH3:22])[CH2:19][CH3:20])=[O:14])=[C:11]([O:26]C)[CH:10]=1>CN(C=O)C>[ClH:25].[NH2:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]([C:13]([NH:15][CH2:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22])=[O:14])=[C:11]([OH:26])[CH:10]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
57.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1275 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
89.22 g
Type
reactant
Smiles
C(C)S
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
287 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)OC
Step Five
Name
[ 1965 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled (<10°)
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath at 100°-105° for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The aqueous layer was washed with another portion of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous phase was cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid (200 ml)
FILTRATION
Type
FILTRATION
Details
After 20 minutes the precipitate was collected by filtration
Duration
20 min
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 302.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 196.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2025 BenchChem. All Rights Reserved.